2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Overview
Description
The compound is a complex organic molecule that includes several functional groups such as dimethoxyphenyl, oxadiazol, methyl, phenyl, thiophene, and sulfonamide. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The functional groups within the molecule could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Organic Electronics and Optoelectronics
This compound exhibits promising properties for organic electronic devices due to its π-conjugated structure. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its electron-accepting nature and good charge transport properties make it suitable for these applications .
Anticancer Potential
Studies have investigated the antiproliferative effects of this compound against cancer cells. Its sulfonamide group may interact with enzymes involved in cell growth, making it a potential candidate for targeted cancer therapies. Further research is needed to understand its mechanism of action and optimize its efficacy .
Heterocycle Synthesis
The compound’s oxadiazole and thiophene moieties are valuable building blocks for synthesizing novel heterocyclic compounds. Researchers have explored its use in constructing fused heterocycles, which can have diverse biological activities. These efforts contribute to drug discovery and development .
Photophysical Properties
Detailed spectroscopic studies have revealed the compound’s absorption and emission properties. Its fluorescence behavior makes it interesting for applications such as fluorescent probes, sensors, and imaging agents. Understanding its photophysics aids in designing efficient molecular systems .
Crystal Engineering and Solid-State Chemistry
The enormous unit cell observed in its crystal structure analysis highlights its unique packing arrangement. Researchers study its crystal packing interactions, which can influence its properties. Insights from crystal engineering contribute to materials design and optimization .
Biological Activity Beyond Cancer
While anticancer research dominates, exploring other biological activities is essential. Investigating its interactions with enzymes, receptors, and cellular components can uncover additional applications. For instance, it may exhibit antimicrobial, anti-inflammatory, or antioxidant effects .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of the compound is currently unknown. A synthetic chalcone derivative with a similar structure, (e)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (dpp23), has been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound could potentially interact with its targets to induce a similar response.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, DPP23 has been shown to modulate the expression of genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . This suggests that the compound could potentially influence similar pathways, leading to downstream effects such as oxidative stress and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the effects of similar compounds, it could potentially induce ros-mediated apoptosis in cancer cells , leading to cell death.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-24(15-7-5-4-6-8-15)31(25,26)18-9-10-30-19(18)21-22-20(23-29-21)14-11-16(27-2)13-17(12-14)28-3/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXHASKKVJMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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